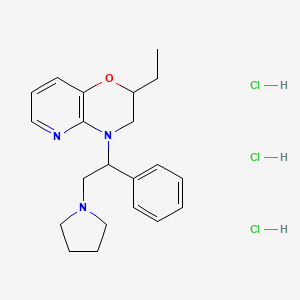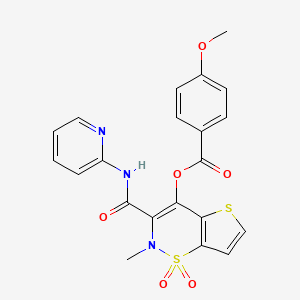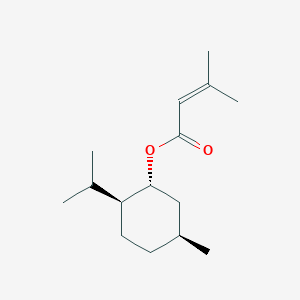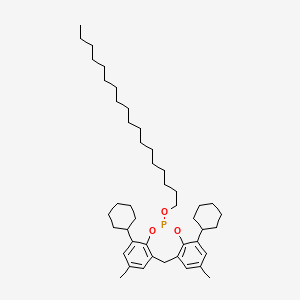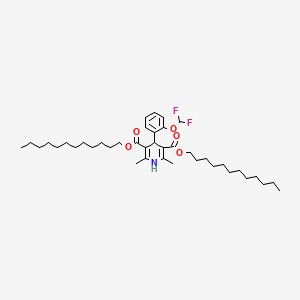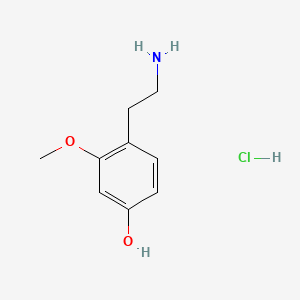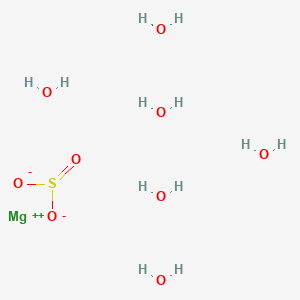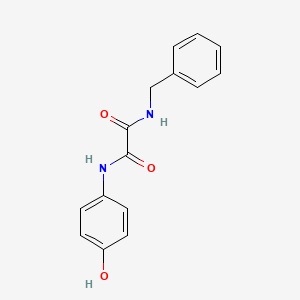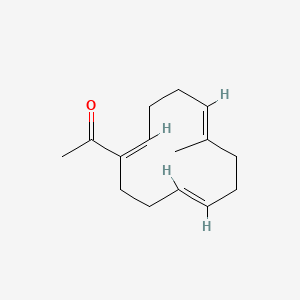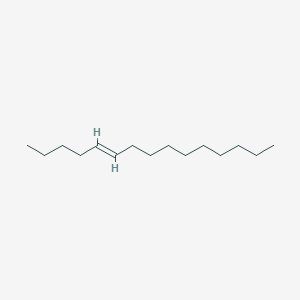
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, es un compuesto organofosforado complejo. Se caracteriza por la presencia de grupos isopropilo, un grupo mercapto y una estructura de anillo de dioxofosforinano.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, normalmente implica la reacción de tricloruro de fósforo con alcohol isopropílico para formar tris(isopropil)fosfito. Este intermedio luego reacciona con azufre para introducir el grupo mercapto, seguido de ciclización para formar el anillo de dioxofosforinano. El paso final implica la adición de sal de amonio para producir el compuesto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala bajo condiciones controladas. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como cristalización y cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo mercapto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar tioles.
Sustitución: Los grupos isopropilo se pueden sustituir por otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo o haluros de arilo en condiciones básicas.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Derivados alquilo o arilo sustituidos.
Aplicaciones Científicas De Investigación
El 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Investigado por su potencial como inhibidor o modulador enzimático.
Medicina: Explorado por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar enlaces covalentes con sitios activos, lo que lleva a la inhibición o modulación de la actividad enzimática. Además, su estructura única le permite interactuar con varias vías biológicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
2,4,6-Tris(isopropil)-1,3,2-dioxofosforinano: Carece del grupo mercapto.
2,4,6-Tris(terc-butil)-5-mercapto-1,3,2-dioxofosforinano: Contiene grupos terc-butilo en lugar de grupos isopropilo.
2,4,6-Tris(isopropil)-5-hidroxi-1,3,2-dioxofosforinano: Contiene un grupo hidroxilo en lugar de un grupo mercapto.
Singularidad
El 5-sulfuro de 2,4,6-tris(isopropil)-5-mercapto-1,3,2-dioxofosforinano, sal de amonio, es único debido a la presencia tanto del grupo mercapto como del anillo de dioxofosforinano. Esta combinación imparte propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
6200-26-6 |
|---|---|
Fórmula molecular |
C12H26NO2PS2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
azanium;2,4-di(propan-2-yl)-6-prop-1-en-2-yl-5-sulfanyl-1,3,2-dioxaphosphinane-5-thiolate |
InChI |
InChI=1S/C12H23O2PS2.H3N/c1-7(2)10-12(16,17)11(8(3)4)14-15(13-10)9(5)6;/h8-11,16-17H,1H2,2-6H3;1H3 |
Clave InChI |
HTEYOQBGPKUPOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(C(OP(O1)C(C)C)C(=C)C)(S)[S-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


